molecular formula C19H24N6O2 B6765473 N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(3-cyanophenoxy)piperidine-1-carboxamide

N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(3-cyanophenoxy)piperidine-1-carboxamide

Cat. No.: B6765473
M. Wt: 368.4 g/mol
InChI Key: RLMDZXVPHBBJBA-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(3-cyanophenoxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(3-cyanophenoxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-19(2,3)25-13-21-17(23-25)22-18(26)24-9-7-15(8-10-24)27-16-6-4-5-14(11-16)12-20/h4-6,11,13,15H,7-10H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMDZXVPHBBJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC(=N1)NC(=O)N2CCC(CC2)OC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(3-cyanophenoxy)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC).

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Introduction of the Cyanophenoxy Group: This step may involve the reaction of a phenol derivative with a cyanogen halide.

    Final Coupling: The final step involves coupling the triazole and piperidine intermediates under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(3-cyanophenoxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, such as antifungal, antibacterial, or anticancer activities.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(3-cyanophenoxy)piperidine-1-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The triazole ring and piperidine moiety could interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antifungal and antibacterial properties.

    Piperidine Derivatives: Commonly used in pharmaceuticals for their psychoactive and analgesic effects.

    Cyanophenoxy Compounds: Investigated for their potential as herbicides and insecticides.

Uniqueness

N-(1-tert-butyl-1,2,4-triazol-3-yl)-4-(3-cyanophenoxy)piperidine-1-carboxamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds in its class.

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